METHYL N-[5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE
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Overview
Description
Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the condensation of thiophene derivatives with thiadiazole intermediates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Thiadiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which contain thiadiazole rings, are used as antimicrobial and antiviral agents.
Uniqueness
Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of thiophene and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c1-13-8(12)9-7-11-10-6(15-7)5-3-2-4-14-5/h2-4H,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJXKTANDIUCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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